molecular formula C9H19O3P B3821134 Ethyl 3-diethylphosphorylpropanoate

Ethyl 3-diethylphosphorylpropanoate

Cat. No.: B3821134
M. Wt: 206.22 g/mol
InChI Key: ATBFRFVFAIVGGJ-UHFFFAOYSA-N
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Description

Ethyl 3-diethylphosphorylpropanoate is an organic compound with the molecular formula C8H17O5P. It is a member of the class of esters and is characterized by the presence of a phosphoryl group attached to a propanoate backbone. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-diethylphosphorylpropanoate can be synthesized through the Arbuzov reaction, which involves the reaction of triethyl phosphite with an appropriate alkyl halide. The reaction typically proceeds under mild conditions, often requiring heating to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the product. The reaction mixture is continuously fed into the reactor, and the product is collected at the outlet, ensuring a steady production rate .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-diethylphosphorylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-diethylphosphorylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-diethylphosphorylpropanoate involves its ability to participate in phosphoryl transfer reactions. The phosphoryl group can be transferred to various nucleophiles, facilitating the formation of new chemical bonds. This reactivity is crucial in enzymatic processes where phosphoryl transfer is a key step .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-diethylphosphorylpropanoate is unique due to its combination of an ester and a phosphoryl group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 3-diethylphosphorylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19O3P/c1-4-12-9(10)7-8-13(11,5-2)6-3/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBFRFVFAIVGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCP(=O)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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